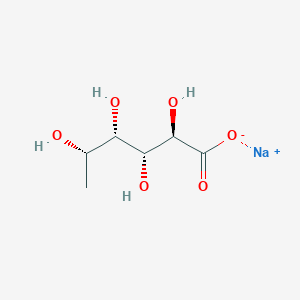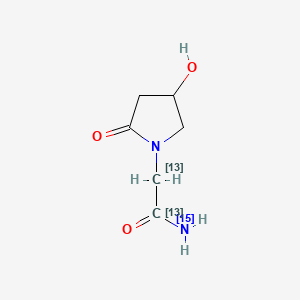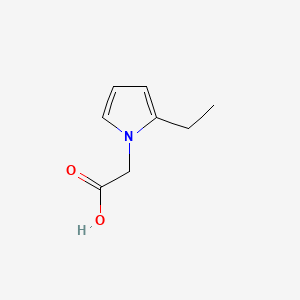
(S)-Esmolol Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Esmolol Acid is a carboxylic acid derivative of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the medical field for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Esmolol Acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide followed by protonation to yield the carboxylic acid
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alcohols, amines for esterification and amidation reactions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carboxylic acid group.
Aplicaciones Científicas De Investigación
(S)-Esmolol Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
(S)-Esmolol Acid exerts its effects by blocking beta-1 adrenergic receptors, which are primarily found in the heart. This leads to a decrease in heart rate and contractility, making it useful for controlling acute episodes of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparación Con Compuestos Similares
Propranolol: Another beta-blocker with a longer duration of action.
Metoprolol: A beta-1 selective blocker with a longer half-life.
Atenolol: A beta-1 selective blocker with a longer duration of action.
Uniqueness: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, making it ideal for acute management of cardiovascular conditions. Unlike other beta-blockers, it is quickly metabolized, reducing the risk of prolonged side effects.
Propiedades
Número CAS |
910651-36-4 |
|---|---|
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.352 |
Nombre IUPAC |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Clave InChI |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Sinónimos |
4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)








